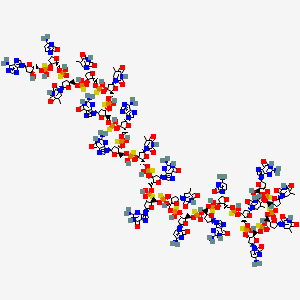![molecular formula C21H31NO2 B585782 Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride CAS No. 1346604-11-2](/img/structure/B585782.png)
Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride is a synthetic compound with the molecular formula C21H31NO2 and a molecular weight of 329.48 . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is a derivative of finasteride, a well-known medication used to treat conditions like benign prostatic hyperplasia and androgenetic alopecia.
Méthodes De Préparation
The synthesis of Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride involves several steps, starting from the basic structure of finasterideThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring consistency and purity of the final product .
Analyse Des Réactions Chimiques
Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior and properties of similar compounds.
Biology: The compound is utilized in biochemical assays to investigate protein interactions and enzymatic activities.
Medicine: Research involving this compound helps in understanding the mechanisms of action of finasteride derivatives, potentially leading to the development of new therapeutic agents.
Industry: It is used in the production of high-quality reference materials and proficiency testing standards
Mécanisme D'action
The mechanism of action of Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride involves its interaction with specific molecular targets, such as enzymes involved in steroid metabolism. The compound inhibits the activity of these enzymes, leading to a decrease in the production of certain steroids. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its activity and preventing the conversion of substrates into products .
Comparaison Avec Des Composés Similaires
Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride is unique due to its specific structural modifications, which enhance its biochemical properties compared to other finasteride derivatives. Similar compounds include:
Finasteride: The parent compound, used primarily for treating benign prostatic hyperplasia and androgenetic alopecia.
Dutasteride: Another derivative of finasteride, used for similar medical conditions but with a different mechanism of action.
Epristeride: A compound with similar applications but differing in its chemical structure and pharmacological profile
These comparisons highlight the unique features of this compound, making it a valuable tool in scientific research.
Propriétés
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-propanoyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-4-17(23)16-7-6-14-13-5-8-18-21(3,12-10-19(24)22-18)15(13)9-11-20(14,16)2/h10,12-16,18H,4-9,11H2,1-3H3,(H,22,24)/t13-,14-,15-,16+,18+,20-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLFTQVHOQDRAP-QCVZGKPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B585709.png)






